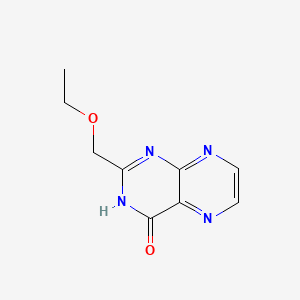

4(3H)-Pteridinone, 2-(ethoxymethyl)-

Descripción

4(3H)-Pteridinone derivatives are heterocyclic compounds characterized by a bicyclic pteridine core with a ketone group at position 2. The compound 4(3H)-Pteridinone, 2-(ethoxymethyl)- features an ethoxymethyl substituent at position 2, which distinguishes it from other derivatives.

Propiedades

Número CAS |

133914-85-9 |

|---|---|

Fórmula molecular |

C9H10N4O2 |

Peso molecular |

206.20 g/mol |

Nombre IUPAC |

2-(ethoxymethyl)-3H-pteridin-4-one |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14) |

Clave InChI |

SFWVULIFVPNTOF-UHFFFAOYSA-N |

SMILES |

CCOCC1=NC2=NC=CN=C2C(=O)N1 |

SMILES canónico |

CCOCC1=NC2=NC=CN=C2C(=O)N1 |

Otros números CAS |

133914-85-9 |

Sinónimos |

LCB 2183 LCB-2183 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LCB-2183 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclación. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de Producción Industrial

La producción industrial de LCB-2183 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de equipos y reactivos de grado industrial para garantizar la calidad constante y la escalabilidad. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los residuos .

Análisis De Reacciones Químicas

Tipos de Reacciones

LCB-2183 experimenta varias reacciones químicas, que incluyen:

Oxidación: LCB-2183 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales presentes en LCB-2183.

Sustitución: LCB-2183 puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de LCB-2183 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Anti-Allergic Properties

Research indicates that derivatives of 4(3H)-pteridinone exhibit significant anti-allergic effects. The compound has been shown to antagonize the effects of platelet-activating factor (PAF), which is involved in bronchoconstriction. In studies, the median effective dose (ED50) for bronchospasm induced by PAF was determined to be as low as 0.068 mg/kg when administered intravenously in animal models .

The compound's effectiveness is supported by its long duration of action and low toxicity profile, with median lethal doses exceeding 2,000 mg/kg in rodent studies . The following table summarizes the ED50 values for various formulations:

| Compound | Administration Route | ED50 (mg/kg) |

|---|---|---|

| Example 1 | Intravenous | 0.068 |

| Example 3 | Intraperitoneal | 14 |

| Example 4 | Oral | 25 |

Inhibition of Polo-Like Kinases (PLKs)

Another promising application of 4(3H)-pteridinone derivatives is their role as inhibitors of polo-like kinases, specifically PLK2. These kinases are implicated in various cellular processes, including cell division and proliferation. Inhibitors targeting PLK2 have potential therapeutic implications for neurodegenerative diseases such as Parkinson's disease, where the formation of Lewy bodies is a key pathological feature .

The development of selective PLK2 inhibitors from this compound class may offer new avenues for treating cancers and neurodegenerative disorders. The specificity for PLK2 over other kinases enhances their therapeutic potential while minimizing side effects associated with less selective compounds .

Immunomodulatory Effects

Research has also highlighted the immunomodulatory properties of pteridinone derivatives. These compounds can act as agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8, which play crucial roles in the immune response. The ethoxymethyl group at the C-2 position has been identified as a significant factor influencing TLR activity, with modifications to this group affecting the compound's efficacy as an immune modulator .

Case Studies

Several studies have documented the synthesis and biological evaluation of pteridinone derivatives:

- A study published in Pharmaceutical Research evaluated various derivatives for their anti-inflammatory and immunomodulatory activities. The results indicated that certain modifications to the pteridinone structure significantly enhanced their biological activity .

- Another research effort focused on the synthesis of pteridinone analogs that demonstrated potent inhibition of TLR-mediated responses, suggesting their utility in developing new immunotherapeutic agents .

Mecanismo De Acción

LCB-2183 ejerce sus efectos al unirse a los receptores de histamina, específicamente inhibiendo su actividad. Esta acción antagonista evita que la histamina se una a sus receptores, lo que reduce las respuestas inflamatorias inducidas por la histamina y la hiperreactividad de las vías respiratorias. Los objetivos moleculares incluyen los receptores de histamina en las células inmunitarias y las células musculares lisas de las vías respiratorias .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The ethoxymethyl substituent at position 2 differentiates this compound from other pteridinone derivatives. Below is a comparative analysis of key analogs:

Table 1: Comparison of 4(3H)-Pteridinone Derivatives

*Estimated based on analogs.

Key Observations:

Substituent Effects on Lipophilicity: Ethoxymethyl groups (e.g., in 2-(ethoxymethyl)-) likely increase logP compared to polar substituents like amino (-NH₂) but remain less hydrophobic than aryl groups (e.g., diphenyl or halogenated phenyl) .

Biological Activity: Amino-substituted derivatives (e.g., 2-amino-6,7-diphenyl-) show antitumor activity against HeLa cells (IC₅₀ ~66 μM), attributed to interactions with DNA or enzyme targets . Fused heterocycles (e.g., benzodiazepine-pteridinone hybrids) demonstrate enhanced bioactivity, as seen in Batracyclin analogs .

Synthetic Accessibility: Ethoxymethyl groups can be introduced via alkylation or etherification reactions, as exemplified in the synthesis of 2-(ethoxymethyl)-3,5-diethoxybenzyl acetate (a structurally related compound) . Hydrolysis of acetamido derivatives (e.g., 2-acetamido-3,6,7-trimethyl-4(3H)-pteridinone) yields amino analogs, highlighting the reactivity of the pteridinone core .

Actividad Biológica

4(3H)-Pteridinone, 2-(ethoxymethyl)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pteridine ring system, suggests potential interactions with various biological targets. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10N4O2

- CAS Number : 133914-85-9

- SMILES Notation : CCOCC1=NC2=NC=CN=C2C(=O)N1

The compound features an ethoxymethyl group at the C-2 position of the pteridinone ring, which can influence its pharmacological properties.

Research indicates that compounds similar to 4(3H)-pteridinone exhibit a variety of biological activities through different mechanisms:

- Antiviral Activity : Compounds with pteridine structures have shown efficacy against viral infections by modulating immune responses and inhibiting viral replication.

- Anticancer Properties : The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

- Anti-inflammatory Effects : Pteridinones have been associated with reduced inflammation through the inhibition of pro-inflammatory cytokines.

Biological Activities

The following table summarizes the various biological activities attributed to 4(3H)-pteridinone and similar compounds:

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of pteridinone exhibited significant antiviral activity against specific viruses by enhancing the host's immune response. The ethoxymethyl group was found to be crucial for this activity, as it influenced the compound's interaction with viral proteins.

Case Study 2: Anticancer Properties

In vitro studies showed that 4(3H)-pteridinone could effectively induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests potential for development as an anticancer therapeutic agent.

Case Study 3: Anti-inflammatory Effects

Research indicated that compounds similar to 4(3H)-pteridinone could significantly reduce inflammation in animal models. The study highlighted its ability to lower levels of TNF-α and IL-6, which are key players in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.